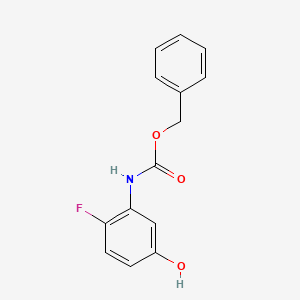

Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-12-7-6-11(17)8-13(12)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIXFKYNFKGYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamation via Nucleophilic Substitution

The most straightforward route involves reacting 2-fluoro-5-hydroxyaniline with benzyl chloroformate in the presence of a base. This method leverages the nucleophilic properties of the amine group to form the carbamate bond.

Procedure :

-

Substrate Preparation : 2-Fluoro-5-hydroxyaniline is dissolved in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

-

Base Activation : Cesium carbonate (Cs₂CO₃) or triethylamine (TEA) is added to deprotonate the amine .

-

Reagent Addition : Benzyl chloroformate (Cbz-Cl) is introduced dropwise at 0–5°C to minimize side reactions.

-

Reaction Monitoring : The mixture is stirred at room temperature for 6–12 hours, with progress tracked via thin-layer chromatography (TLC).

Optimized Conditions :

Mechanistic Insight :

The base abstracts a proton from the amine, generating a nucleophilic anion that attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent elimination of chloride completes the carbamate formation .

Activated Carbonate-Mediated Synthesis

Mixed carbonates, such as p-nitrophenyl chloroformate (PNP-Cl), serve as activated intermediates to enhance reaction efficiency. This method is advantageous for sterically hindered amines or low-yielding direct reactions .

Procedure :

-

Carbonate Activation : PNP-Cl reacts with benzyl alcohol to form p-nitrophenyl benzyl carbonate.

-

Amine Coupling : The activated carbonate is treated with 2-fluoro-5-hydroxyaniline in the presence of 4-dimethylaminopyridine (DMAP).

-

Workup : The p-nitrophenyl byproduct is removed via filtration, and the product is purified by recrystallization.

Key Data :

| Reagent | Role | Yield |

|---|---|---|

| PNP-Cl | Activating agent | 85% |

| DMAP | Catalyst | — |

Advantages :

-

Higher regioselectivity compared to direct methods.

Multi-Step Synthesis with Protective Groups

For substrates sensitive to harsh conditions, a protective-group strategy ensures functional group compatibility. The tert-butoxycarbonyl (Boc) group is commonly employed for amine protection .

Stepwise Protocol :

-

Boc Protection :

-

Carbamate Formation :

-

Deprotection :

Comparison of Protective Strategies :

| Protective Group | Deprotection Reagent | Compatibility |

|---|---|---|

| Boc | TFA | High |

| Fmoc | Piperidine | Moderate |

Experimental Challenges and Solutions

-

Hydroxy Group Reactivity :

-

Purification Difficulties :

Chemical Reactions Analysis

General Reaction Scheme

The general synthetic route for Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate can be summarized as follows:

-

Starting Materials : The synthesis begins with 2-fluoro-5-hydroxyaniline and benzyl chloroformate.

-

Reaction Setup : The reaction is usually conducted in a solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), often in the presence of a base like cesium carbonate to facilitate the formation of the carbamate.

-

Reaction Conditions : The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

-

Workup : Following the reaction, the product is isolated through extraction with organic solvents, followed by purification techniques such as column chromatography.

Yield and Reaction Data

The following table summarizes key experimental results from various studies on the synthesis of this compound:

Hydrolysis Reactions

This compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and phenolic components. This reaction is significant for understanding its stability and reactivity in biological systems.

Biological Activity and Mechanism

Research has indicated that derivatives of carbamates like this compound exhibit antitubercular activity against various strains of Mycobacterium tuberculosis. The mechanism often involves inhibition of specific enzymes critical for bacterial survival.

Substitution Reactions

The compound can also participate in substitution reactions where the fluorine atom can be replaced by other nucleophiles under certain conditions, potentially leading to new derivatives with altered biological properties.

Scientific Research Applications

Medicinal Chemistry

Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate has been investigated for its potential therapeutic properties, particularly in:

-

Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit selective cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant growth inhibition in tumor models.

Cell Line GI50 (µM) TGI (µM) LC50 (µM) EKVX (Lung Cancer) 1.7 21.5 25.9 RPMI-8226 (Leukemia) 15.9 27.9 15.1 - Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders and cancer.

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : Potential reduction of nitro groups to amines.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles.

Material Science

The compound is also utilized in the development of new materials due to its unique chemical properties. Its reactivity can be harnessed to create novel polymers or composites with specific desired characteristics.

Synthesis and Evaluation

Research has focused on synthesizing various carbamate derivatives, including this compound, assessing their biological properties:

-

Synthesis Methodology :

- The synthesis typically involves reacting benzyl chloroformate with 2-fluoro-5-hydroxyaniline in the presence of a base like triethylamine.

- Reaction conditions are optimized for yield and purity using techniques such as recrystallization or chromatography.

-

Biological Activity Assessment :

- Studies have shown that modifications in functional groups significantly influence biological activity against different cancer cell lines.

- Comparative studies highlight the unique pharmacological profile of this compound due to the combination of fluorine and hydroxyl groups.

Toxicity Assessments

Initial toxicity evaluations indicate low toxicity at therapeutic doses; however, comprehensive studies are necessary to confirm safety across various biological models.

Mechanism of Action

The mechanism by which Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Carbamates

Benzyl (2,4-difluorophenyl)carbamate

- CAS : 444335-16-4

- Molecular Formula: C₁₄H₁₁F₂NO₂

- Similarity : 0.80 to the target compound

- Key Differences: Replaces the 5-hydroxyl group with a second fluorine atom at the 4-position.

- Applications : Structural analogs are often intermediates in drug discovery for kinase inhibitors .

Benzyl (3-bromo-5-fluoro-2-methylphenyl)carbamate

tert-Butyl Carbamate Analogs

Several tert-butyl carbamates from share structural motifs with the target compound but differ in protecting groups and substituents:

Key Observations :

Functionalized Benzyl Carbamates in Medicinal Chemistry

Benzyl N-(4-pyridyl)carbamate

- CAS: Not provided

- Molecular Formula : C₁₃H₁₂N₂O₂

- Structural Features : Pyridyl group replaces the fluorophenyl moiety .

- Applications : Hydrogen bonding patterns (N—H⋯N) in its crystal structure suggest utility in supramolecular chemistry .

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate

Comparative Analysis of Physicochemical Properties

Biological Activity

Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

This compound can be synthesized through various organic reactions involving carbamate formation. The presence of the fluorine atom and hydroxyl group on the phenyl ring enhances its reactivity and biological activity. This compound serves as an intermediate in synthesizing more complex organic molecules, making it valuable for further research applications in chemistry and biology.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can form hydrogen bonds and engage in other interactions that lead to inhibition or modulation of target activities. This interaction is crucial for understanding its therapeutic potential, especially in cancer treatment.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

- HepG-2 (human hepatocellular carcinoma) : IC50 = 22.5 ± 0.3 µg/mL

- HCT-116 (colon cancer) : IC50 = 15.4 ± 0.5 µg/mL

- A549 (lung cancer) : Moderate cytotoxicity observed .

The compound's effectiveness is attributed to its ability to induce apoptosis and cell cycle arrest in the G2/M phase by up-regulating p21 expression, which is essential for tumor suppression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus, showing comparable efficacy to standard antibiotics like ampicillin and ciprofloxacin. The minimum inhibitory concentrations (MICs) for several derivatives were found to be as low as 0.124–0.461 µM, indicating strong antibacterial potential .

Case Studies

- In Vitro Studies : A series of studies highlighted the compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The derivatives exhibited MIC values ranging from 0.625 to 6.25 μg/mL, showcasing their potential as new antitubercular agents .

- In Vivo Studies : In mouse models infected with M. tuberculosis, oral administration of certain derivatives resulted in a significant reduction in bacterial load in the lungs, demonstrating their therapeutic potential beyond in vitro efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed C-N cross-coupling reactions. Key steps include reacting 2-fluoro-5-hydroxyaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. Optimizing reaction temperature (e.g., 0–25°C), solvent choice (e.g., THF or DCM), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly impacts yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the fluoro and hydroxy groups and carbamate linkage.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (261.25 g/mol) and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact by working in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What reaction mechanisms underpin the synthesis of this compound, and how do competing pathways affect product purity?

- Methodological Answer : The Pd-catalyzed C-N coupling proceeds via oxidative addition and reductive elimination steps. Competing pathways include:

- Hydrolysis of Benzyl Chloroformate : Mitigated by anhydrous conditions.

- Para-Fluoro Group Reactivity : Fluorine’s electron-withdrawing effect may direct substitution; monitor via LC-MS to detect byproducts. Kinetic studies under varying pH and temperature conditions can isolate dominant pathways .

Q. How do crystallographic challenges (e.g., twinning, disorder) impact structural determination, and what refinement strategies are effective?

- Methodological Answer : Twinning due to pseudo-symmetry in the benzyl group can complicate refinement. Strategies include:

- SHELXL Twin Refinement : Use TWIN and BASF commands to model twinned domains.

- Disorder Modeling : Apply PART and SUMP constraints for overlapping atoms. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection improve accuracy .

Q. How does the spatial arrangement of substituents (fluoro, hydroxy, carbamate) influence biological activity compared to analogs like Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate?

- Methodological Answer : The 2-fluoro-5-hydroxyphenyl moiety enhances hydrogen-bonding with target proteins (e.g., kinases), while the carbamate group provides metabolic stability. In contrast, chlorosulfonyl analogs exhibit stronger electrophilic reactivity, enabling covalent binding to cysteine residues. Comparative molecular docking (e.g., AutoDock Vina) and MD simulations quantify binding affinity differences .

Q. How can contradictory data in reaction yields or spectroscopic results be systematically resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst batches). Use DOE (Design of Experiments) to identify critical variables.

- NMR Ambiguities : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with computed chemical shifts (DFT, e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.